molecular formula C10H22O2 B087997 Di-tert-amyl peroxide CAS No. 10508-09-5

Di-tert-amyl peroxide

Cat. No. B087997
CAS RN: 10508-09-5
M. Wt: 174.28 g/mol
InChI Key: JJRDRFZYKKFYMO-UHFFFAOYSA-N
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Patent
US09162013B2

Procedure details

2,5-di(tert.-butyl peroxy)-2,5-dimethyl-3-hexane; 2,5-di(tert.-butyl peroxy)-2,5-dimethyl hexane, tert.-butylcumyl peroxide; di(tert.-butyl)peroxide; dicumyl peroxide; di(tert.-butyl peroxide-iso-propyl)benzene, butyl-4,4-bis(tert.-butyl peroxy)valerate; 1,1-bis(tert.-butyl peroxy)-3,3,5-trimethyl cyclohexane; tert.-butylperoxy benzoate, diene benzoyl peroxide are e.g. suitable as a peroxide.
[Compound]
Name
2,5-di(tert.-butyl peroxy)-2,5-dimethyl-3-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diene benzoyl peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
di(tert.-butyl peroxide-iso-propyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
tert.-butylperoxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
C(OOC(C)(CCC(OOC(C)(C)C)(C)C)C)(C)(C)C.C(OOC(C1C=CC=CC=1)(C)C)(C)(C)C.C(OOC(C)(C)C)(C)(C)C.[C:46]([O:55][O:56][C:57]([C:60]1C=CC=C[CH:61]=1)([CH3:59])[CH3:58])([C:49]1C=CC=C[CH:50]=1)([CH3:48])[CH3:47].C(OC(=O)CCC(OOC(C)(C)C)(OOC(C)(C)C)C)CCC.C(OOC1(OOC(C)(C)C)CC(C)CC(C)(C)C1)(C)(C)C.C(OOOC(C)(C)C)(=O)C1C=CC=CC=1>>[C:57]([O:56][O:55][C:46]([CH2:49][CH3:50])([CH3:48])[CH3:47])([CH2:60][CH3:61])([CH3:59])[CH3:58]

Inputs

Step One
Name
2,5-di(tert.-butyl peroxy)-2,5-dimethyl-3-hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
diene benzoyl peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(CCC(C)(C)OOC(C)(C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C1=CC=CC=C1)OOC(C)(C)C1=CC=CC=C1
Step Eight
Name
di(tert.-butyl peroxide-iso-propyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)OC(CCC(C)(OOC(C)(C)C)OOC(C)(C)C)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OOC1(CC(CC(C1)C)(C)C)OOC(C)(C)C
Step Eleven
Name
tert.-butylperoxy benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOOC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(CC)OOC(C)(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.